molecular formula C21H26N4O2 B5650692 N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxo-1-phenylpyrrolidine-3-carboxamide

N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No. B5650692
M. Wt: 366.5 g/mol
InChI Key: JRILGRADPZTWMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar pyrazole-carboxamide derivatives involves intricate steps that are carefully designed to yield the target compounds. For instance, McLaughlin et al. (2016) detail the identification and synthesis of a closely related compound, showcasing the importance of precise chemical pathways and the potential for mislabeling in the research chemical market. Additionally, Girreser et al. (2016) describe the structural elucidation of a new cannabimimetic designer drug, emphasizing the role of advanced spectroscopic techniques in confirming compound structures (McLaughlin et al., 2016); (Girreser et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazole-carboxamide compounds is often elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the work by Kettmann and Svetlik (2003) on a similar compound demonstrates the utility of X-ray crystallography in understanding the conformational details and molecular geometry (Kettmann & Svetlik, 2003).

Chemical Reactions and Properties

The chemical behavior of these compounds, including reactivity and stability, is a key area of research. The study by Ahmed et al. (2002) explores the reactions of a related pyrazoline derivative, contributing to a deeper understanding of the functional group transformations and reaction mechanisms that these compounds undergo (Ahmed et al., 2002).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are critical for the practical handling and application of these compounds. Studies focusing on related compounds, like the one by Zhang et al. (2008), provide insights into the crystalline nature and physical stability, which are essential for storage and application in further research (Zhang et al., 2008).

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, and reactivity towards various reagents, is fundamental for synthesizing and manipulating these compounds. Research such as that by Ravi et al. (2017) on the synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative cycloaddition reactions offers valuable data on the chemical behavior and potential applications of these molecules (Ravi et al., 2017).

properties

IUPAC Name

N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-24(14-19-16-10-6-3-7-11-18(16)22-23-19)20(26)17-12-13-25(21(17)27)15-8-4-2-5-9-15/h2,4-5,8-9,17H,3,6-7,10-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRILGRADPZTWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NNC2=C1CCCCC2)C(=O)C3CCN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 72888800

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